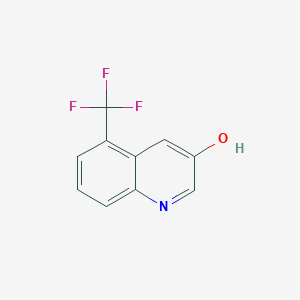

3-Hydroxy-5-(trifluorométhyl)quinoléine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

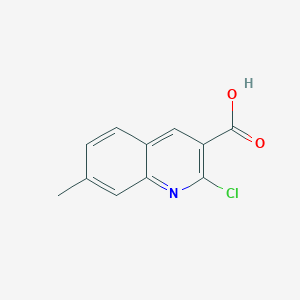

The molecular formula of 3-Hydroxy-5-(trifluoromethyl)quinoline is C10H6F3NO . The molecular weight is 213.159.

Chemical Reactions Analysis

Trifluoromethyl ynones derived from the refrigerant gas HFO-1234yf (2,3,3,3-tetrafluoropropene) react with nucleophiles via a Michael-type addition process and the allenolate intermediate formed reacts intramolecularly with a carbonyl group to form heterocyclic derivatives .

Mécanisme D'action

The mechanism of action of 3-Hydroxy-5-(trifluoromethyl)quinoline is based on its ability to bind to metal ions and enzymes. When it binds to metal ions, it undergoes a conformational change that results in fluorescence emission. When it binds to enzymes, it inhibits their activity by blocking their active sites.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 3-Hydroxy-5-(trifluoromethyl)quinoline depend on its specific application. As a fluorescent probe, it can be used to visualize metal ion distribution in cells and tissues. As an enzyme inhibitor, it can be used to study the role of enzymes in various biological processes. In addition, it has potential applications in the development of new drugs for the treatment of cancer and other diseases.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 3-Hydroxy-5-(trifluoromethyl)quinoline in lab experiments include its high sensitivity and selectivity for metal ions and enzymes, its ability to penetrate cell membranes, and its relatively low toxicity. However, its limitations include its potential interference with other fluorescent probes and its limited solubility in water.

Orientations Futures

There are several future directions for the research and development of 3-Hydroxy-5-(trifluoromethyl)quinoline. These include:

1. Development of new synthetic methods for improving the yield and purity of the compound.

2. Optimization of the conditions for detecting metal ions and enzymes using 3-Hydroxy-5-(trifluoromethyl)quinoline.

3. Investigation of the potential applications of 3-Hydroxy-5-(trifluoromethyl)quinoline in drug discovery and development.

4. Development of new derivatives of 3-Hydroxy-5-(trifluoromethyl)quinoline with improved properties and specificity.

5. Exploration of the potential applications of 3-Hydroxy-5-(trifluoromethyl)quinoline in other fields, such as materials science and environmental science.

In conclusion, 3-Hydroxy-5-(trifluoromethyl)quinoline is a versatile compound with potential applications in scientific research and drug discovery. Its unique properties and mechanism of action make it a valuable tool for studying metal ions and enzymes. Further research and development of this compound may lead to new discoveries and breakthroughs in various fields of science.

Méthodes De Synthèse

The synthesis of 3-Hydroxy-5-(trifluoromethyl)quinoline can be achieved through several methods, including the reaction of 3-hydroxyquinoline with trifluoroacetic anhydride and a Lewis acid catalyst, or the reaction of 3-hydroxyquinoline with trifluoroacetic acid and a dehydrating agent. The yield of the synthesis can be improved by optimizing the reaction conditions, such as the reaction temperature and time.

Applications De Recherche Scientifique

- Fluoroquinolones, une classe de médicaments antibactériens, sont dérivés des quinoléines. L'incorporation d'un atome de fluor dans le cycle quinoléine améliore l'activité biologique et confère des propriétés uniques . Les chercheurs ont exploré de nouvelles méthodes de synthèse pour fonctionnaliser les quinoléines polyfluorées, dans le but d'améliorer leurs profils pharmacologiques.

Chimie médicinale et développement de médicaments

En résumé, la 3-Hydroxy-5-(trifluorométhyl)quinoléine est prometteuse dans divers domaines, du développement de médicaments à la science des matériaux. Les chercheurs continuent d'explorer son potentiel, ce qui en fait un domaine d'étude passionnant . Si vous avez besoin de plus amples informations ou si vous avez d'autres questions, n'hésitez pas à nous les poser ! 😊

Safety and Hazards

The safety data sheet for a similar compound, 3-Hydroxy-5-(trifluoromethyl)benzoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wash face, hands and any exposed skin thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

5-(trifluoromethyl)quinolin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)8-2-1-3-9-7(8)4-6(15)5-14-9/h1-5,15H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUFZBLIQZGYRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(C=NC2=C1)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-morpholinophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2572776.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]furan-2-carboxamide](/img/structure/B2572781.png)

![[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2572787.png)